molecular formula C10H11BFNO3 B1403718 (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-37-9

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1403718
CAS No.: 874289-37-9
M. Wt: 223.01 g/mol
InChI Key: KUWDYUDHKUBVRQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases .

Mode of Action

The (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The this compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura (SM) coupling reaction . This reaction is crucial in the synthesis of various organic compounds.

Action Environment

The action of this compound, like other boronic acids, is influenced by environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, in which this compound participates, requires mild and functional group tolerant reaction conditions . The stability of the compound and its reactivity can be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Preparation Methods

The synthesis of (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropylcarbamoyl Group: This can be achieved by reacting cyclopropylamine with a suitable carbonyl compound under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Boronic Acid Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts, leading to the formation of carbon-carbon bonds (e.g., Suzuki-Miyaura coupling).

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form boronate esters

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid include other boronic acid derivatives such as:

  • Phenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 3-Aminophenylboronic acid

Compared to these compounds, this compound is unique due to the presence of the cyclopropylcarbamoyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. These structural differences can influence its binding affinity, stability, and overall reactivity in various applications .

Properties

IUPAC Name

[4-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BFNO3/c12-9-5-6(1-4-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWDYUDHKUBVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC2CC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186935
Record name B-[4-[(Cyclopropylamino)carbonyl]-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-37-9
Record name B-[4-[(Cyclopropylamino)carbonyl]-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(Cyclopropylamino)carbonyl]-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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